molecular formula C13H16N6O B1299440 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone CAS No. 436092-94-3

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone

Cat. No. B1299440
M. Wt: 272.31 g/mol
InChI Key: YHQGUEYCDLJEPR-UHFFFAOYSA-N
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Description

The compound "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with tetrazole and amino-phenyl groups, which can provide insight into the chemical behavior and properties of similar structures. For instance, the paper titled "2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist" discusses a compound with a tetrazole group that exhibits significant biological activity as an mGlu5 receptor antagonist, indicating that tetrazole-containing compounds can have notable interactions with biological systems .

Synthesis Analysis

The synthesis of metal complexes with Schiff bases derived from tetrazole-containing ligands is described in the first paper. The Schiff base is synthesized by condensing 2-pyridine carboxaldehyde with 2-amino-5-(phenyl-1,3,4-oxadiazole) in an alcoholic medium, which suggests that similar methods could potentially be applied to synthesize the compound by substituting the appropriate starting materials .

Molecular Structure Analysis

The second paper provides an analysis of the molecular structure of a different compound through X-ray crystallography. It describes how the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bonding. This information is relevant as it gives an idea of how the molecular structure of compounds with similar features, such as tetrazole rings, might be analyzed and what kind of intermolecular interactions could be expected .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone," they do provide insights into the reactivity of related compounds. For example, the Schiff base ligands in the first paper are used to form metal complexes, indicating that the amino group in the compound of interest might also act as a coordination site for metal ions .

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of the compound . However, the first paper's discussion of thermodynamic parameters such as ΔE*, ΔH*, ΔS*, and ΔG* for the synthesized metal complexes suggests that similar analyses could be conducted for the compound of interest to determine its stability and reactivity under various conditions . The second paper's mention of crystal packing and hydrogen bonding interactions also implies that the compound might exhibit solid-state properties that could be characterized by similar techniques .

Scientific Research Applications

  • 2-Amino-4-phenyl-5-tetradecylthiazole :

    • Application: This compound acts as a ligand for functionalizing silica-based adsorbents .
    • Method: The exact method of application is not specified, but it likely involves chemical reactions with silica-based adsorbents .
    • Results: The results or outcomes of this application are not specified in the source .
  • 5-Amino-3-(4-methylphenyl)pyrazole :

    • Application: This compound is used as a starting material for preparing 2,5-bis (4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo [1,5- a ]pyrimidine-3,6-dicarbaldehyde, a potential precursor for building bioactive fused polycyclic pyrazoles .
    • Method: The synthesis involves reactions under microwave conditions and in the absence of solvent .
    • Results: The results or outcomes of this application are not specified in the source .
  • 2-Aminothiazole-Based Compounds :
    • Application: The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .
    • Method: The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) .
    • Results: The results or outcomes of this application are not specified in the source .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. The compound could also be harmful or toxic if ingested, inhaled, or in contact with skin .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis. This could involve studying its biological activity, its physical properties, or its reactivity in various chemical reactions .

properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQGUEYCDLJEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360628
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone

CAS RN

436092-94-3
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436092-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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